molecular formula C13H17N3O2 B3041891 Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 403668-97-3

Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B3041891
CAS RN: 403668-97-3
M. Wt: 247.29 g/mol
InChI Key: RJUBUKNWPYQPPJ-UHFFFAOYSA-N
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Description

Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 . It is recognized as an important fused bicyclic 5–6 heterocycle .


Synthesis Analysis

The synthesis of this compound and similar imidazo[1,2-a]pyridines has been the subject of research due to their wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of this compound comprises a fused bicyclic 5–6 heterocycle . The molecular formula is C13H17N3O2 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.25±0.1 g/cm3 and a predicted pKa of 6.46±0.10 .

Future Directions

Imidazo[1,2-a]pyridines, including Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on further exploring the medicinal applications of this compound and similar structures.

properties

IUPAC Name

propan-2-yl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-7(2)18-13(17)10-5-11(14)12-15-8(3)9(4)16(12)6-10/h5-7H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUBUKNWPYQPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)N)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 5,6-diamino-nicotinic acid isopropyl ester (1 eq., 5.1 g) in cyclohexanone (50 ml) bromobutanone (1.2 equiv., 3.4 ml) was added over 10 min. The dark brown mixture was heated to 100° C. (inner temperature) and stirred 1.5 h at this temperature. The suspension was cooled to room temperature and the pale yellow solid was filtered off and was washed with TBME (3×10 ml). Drying under reduced pressure at 45° C. Yield: 6.0 g (74%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
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Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
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Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
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Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 5
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Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 6
Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

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